3-[(1Z)-(methoxyimino)methyl]-1-phenylthiourea
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s systematic name is usually given by IUPAC nomenclature. The molecular formula represents the number and type of atoms in a single molecule of the compound, while the structural formula shows the arrangement of those atoms .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and X-ray crystallography to determine the physical structure of the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity .Scientific Research Applications
Non-enzymatic Reduction and Pharmaceutical Potential
One study explored the non-enzymatic reduction of a 1,2,4-thiadiazolium derivative to the corresponding imidoylthiourea, using biologically relevant reducing agents. This reaction demonstrates the potential of thiadiazolium derivatives, including those related to 3-[(1Z)-(methoxyimino)methyl]-1-phenylthiourea, in pharmaceutical applications due to their interaction with biological reducing agents (Zhang et al., 2008).
Synthesis of Heterocycles
Another research focus involves using related methoxyimino and thiourea compounds as synthons for regiospecific synthesis of heterocyclic compounds. These methods are crucial for developing novel pharmaceuticals and agrochemicals by creating diverse heterocyclic structures with potential biological activities (Mahata et al., 2003).
Corrosion Inhibition
Phenylthiourea derivatives, including those structurally related to this compound, have been evaluated as corrosion inhibitors for carbon steel in acidic solutions. These compounds show promise in protecting industrial materials against corrosion, underscoring their significance in materials science and engineering (Fouda & Hussein, 2012).
Antioxidant, Antidiabetic, and Neuroprotective Properties
Research on N-substituted tetrahydropyrimidines based on phenylthiourea highlighted their inhibitory action against enzymes related to neurodegenerative diseases, diabetes, and oxidative stress. These findings suggest the potential of this compound related compounds in developing treatments for these conditions (Maharramova et al., 2018).
Synthesis of Urea and Thiourea Derivatives
The synthesis and evaluation of urea and thiourea derivatives for their biological activities, including antiparkinsonian effects, have been reported. These studies provide a basis for further exploration of this compound and related compounds in medical research (Azam et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1E)-1-[(methoxyamino)methylidene]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-13-11-7-10-9(14)12-8-5-3-2-4-6-8/h2-7H,1H3,(H2,10,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWILRKHURRJTHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=NC(=S)NC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=N/C(=S)NC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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